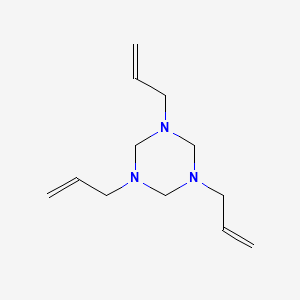

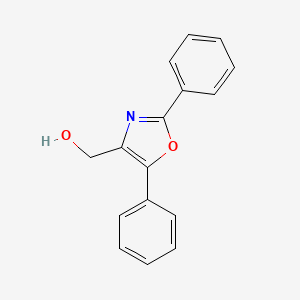

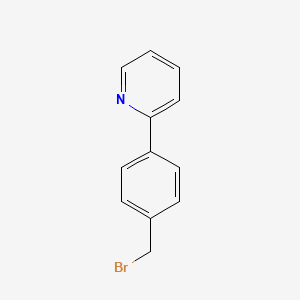

![molecular formula C17H28BNO3S B3188957 Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]- CAS No. 260248-92-8](/img/structure/B3188957.png)

Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-, is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

Synthesis Analysis

The synthesis of boronic acids often involves the use of boron reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The boron atom in these compounds is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are involved in reversible click reactions, such as boronic acid-mediated cis-diol conjugation . They also participate in Suzuki–Miyaura coupling reactions, where they can form C-C bonds by reacting with aryl or vinyl halides .Physical And Chemical Properties Analysis

Boronic acids are generally stable and environmentally benign . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The B–O bond distances in boronic acids are fairly short, and lie in the range 1.35–1.38 Å .将来の方向性

The unique properties of boronic acids as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates . Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids “green” compounds . Therefore, the exploration of novel chemistries using boron to fuel emergent sciences is expected to continue .

特性

CAS番号 |

260248-92-8 |

|---|---|

分子式 |

C17H28BNO3S |

分子量 |

337.3 g/mol |

IUPAC名 |

[3-(11-sulfanylundecanoylamino)phenyl]boronic acid |

InChI |

InChI=1S/C17H28BNO3S/c20-17(12-7-5-3-1-2-4-6-8-13-23)19-16-11-9-10-15(14-16)18(21)22/h9-11,14,21-23H,1-8,12-13H2,(H,19,20) |

InChIキー |

FJJHUZZHVSJDHY-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |

正規SMILES |

B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

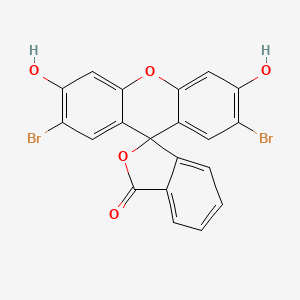

![(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3188939.png)

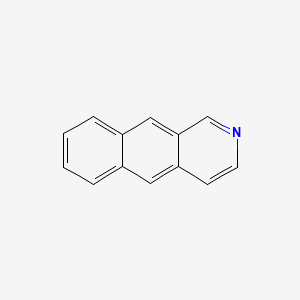

![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)